3-Azathalidomide

Teratogenicity Embryotoxicity In Vivo Toxicology

3-Azathalidomide (CAS 31804-66-7), systematically named 6-(2,6-dioxopiperidin-3-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, is a thalidomide analogue characterized by the substitution of the phenyl ring with a pyridine moiety within the phthalimide core. This structural modification yields a molecular formula of C12H9N3O4 and a molecular weight of 259.22 g/mol.

Molecular Formula C12H9N3O4
Molecular Weight 259.22 g/mol
CAS No. 31804-66-7
Cat. No. B3124321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Azathalidomide
CAS31804-66-7
Molecular FormulaC12H9N3O4
Molecular Weight259.22 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)N=CC=C3
InChIInChI=1S/C12H9N3O4/c16-8-4-3-7(10(17)14-8)15-11(18)6-2-1-5-13-9(6)12(15)19/h1-2,5,7H,3-4H2,(H,14,16,17)
InChIKeyQQNDEDWAPQTWHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Azathalidomide (CAS 31804-66-7): Chemical Identity and Thalidomide Analogue Classification for Research Procurement


3-Azathalidomide (CAS 31804-66-7), systematically named 6-(2,6-dioxopiperidin-3-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, is a thalidomide analogue characterized by the substitution of the phenyl ring with a pyridine moiety within the phthalimide core [1]. This structural modification yields a molecular formula of C12H9N3O4 and a molecular weight of 259.22 g/mol . As a cereblon (CRBN) ligand, it is primarily utilized in targeted protein degradation research, notably as a building block for PROTAC (Proteolysis Targeting Chimera) synthesis .

Procurement Alert: Why 3-Azathalidomide is Not Functionally Interchangeable with Thalidomide or Other CRBN Ligands


The direct substitution of 3-azathalidomide with thalidomide or other in-class CRBN ligands (e.g., lenalidomide, pomalidomide) is scientifically invalid due to fundamental differences in molecular structure, biological potency, and resultant pharmacological profile. The single nitrogen substitution in the aromatic ring (pyridine vs. phenyl) alters the compound's electronic distribution, hydrogen-bonding capacity, and steric profile, which directly impacts its interaction with the cereblon binding pocket and downstream substrate degradation patterns [1]. Critically, this structural divergence translates into quantifiably distinct biological outcomes, as demonstrated by a direct comparative teratogenicity study, where 3-azathalidomide exhibited a markedly higher teratogenic and embryotoxic effect in mice compared to thalidomide itself [1]. Such data underscores that these analogues are not functionally equivalent and should be selected based on specific, evidence-backed requirements.

3-Azathalidomide Differential Evidence Guide: Head-to-Head Comparison vs. Thalidomide for Informed Scientific Selection


Direct Comparison of Teratogenic Potency in a Murine Embryotoxicity Model

In a direct head-to-head in vivo study, 3-azathalidomide demonstrated a significantly greater teratogenic and embryotoxic effect than its parent compound, thalidomide [1]. The difference is attributed to the compound's distinct ability to intercalate between base pairs of the DNA double helix [1].

Teratogenicity Embryotoxicity In Vivo Toxicology

Structural Differentiation: Pyridine vs. Phenyl in the Phthalimide Core

3-Azathalidomide features a pyridine ring in place of the phenyl ring found in the phthalimide core of thalidomide, lenalidomide, and pomalidomide [1]. This single atom substitution introduces a nitrogen atom at the 3-position of the fused ring system, creating a heteroaromatic core that fundamentally alters the molecule's electronic and hydrogen-bonding properties [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) PROTAC Design

Differentiated Substrate Degradation Profile in CRL4^CRBN Ubiquitin Ligase Complex

While specific kinetic data (e.g., DC50, Dmax) for 3-azathalidomide is not available in the primary literature, its distinct structure places it within a well-established class of thalidomide analogues where even minor structural changes lead to 'distinct patterns of substrate specificity' for CRL4^CRBN-mediated protein degradation [1]. The substitution of a phenyl ring with a pyridine is a significant modification known to alter neosubstrate recruitment, as established by comparative studies on other CRBN ligands [1].

Targeted Protein Degradation Cereblon Ubiquitin-Proteasome System

Specific Utility as a PROTAC Building Block

3-Azathalidomide is commercially positioned and utilized as a precursor for synthesizing CRBN-recruiting PROTACs . The pyridine nitrogen provides a potential site for further functionalization, and conjugates like 3-Azathalidomide-piperazine are available as E3 ligase ligand-linker conjugates, streamlining PROTAC synthesis . While thalidomide and lenalidomide are also used, the aza-analogue offers a different physiochemical profile and synthetic handle.

PROTAC Chemical Biology Drug Discovery

Evidence-Backed Research Applications for 3-Azathalidomide (CAS 31804-66-7)


Positive Control for Enhanced Teratogenicity in Murine Embryotoxicity Studies

For in vivo teratology research requiring a positive control with greater potency than thalidomide, 3-azathalidomide is the evidence-based choice. Direct comparative data shows it induces a 'much higher' rate of malformations and embryotoxicity in pregnant mice [1], making it a superior positive control for robust assay validation and for studying severe teratogenic mechanisms.

Synthesis of PROTACs Requiring a Pyridine-Based CRBN Ligand Warhead

Medicinal chemists synthesizing PROTACs should select 3-azathalidomide when seeking a CRBN ligand with a pyridine nitrogen. This structural feature offers distinct physiochemical properties and a unique vector for linker attachment compared to phenyl-based warheads like thalidomide or lenalidomide, potentially optimizing ternary complex formation and degradation efficiency for novel protein targets [1].

Investigating Differential CRBN Neosubstrate Recruitment Profiles

Given the established class-level evidence that different thalidomide analogues recruit distinct neosubstrates for degradation [1], 3-azathalidomide is a valuable tool for screening and identifying new degradation targets. Its unique structure predicts a degradation profile different from thalidomide, lenalidomide, or pomalidomide, making it an essential component of any CRBN ligand screening library.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Azathalidomide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.